2-Oxa-5-azaspiro[3.4]octane oxalate
Overview
Description
2-Oxa-5-azaspiro[3.4]octane oxalate is a spiro compound that features a unique structure combining lactones and oxazines. These compounds are known for their applications in various fields due to their ability to exhibit chromism, which is the reversible interchange between colorless and colored forms . This property makes them valuable in the development of photochromic materials and leuco dyes.
Preparation Methods
The synthesis of 2-Oxa-5-azaspiro[3.4]octane oxalate can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic strategies with optimizations for large-scale production.
Chemical Reactions Analysis
2-Oxa-5-azaspiro[3.4]octane oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-Oxa-5-azaspiro[34]octane oxalate has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of more complex spiro compounds In biology, its chromic properties make it useful in the development of sensors and indicatorsAdditionally, in the industry, it is employed in the production of photochromic materials and leuco dyes .
Mechanism of Action
The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane oxalate involves its ability to undergo reversible chromic changes. This property is primarily due to the spiro structure, which allows the compound to switch between different forms under varying conditions, such as changes in light or pH. The molecular targets and pathways involved in these processes are related to the interactions between the spiro compound and its environment, leading to the observed chromic effects.
Comparison with Similar Compounds
2-Oxa-5-azaspiro[3.4]octane oxalate can be compared with other similar spiro compounds, such as 5-Oxa-2-azaspiro[3.4]octane oxalate . While both compounds share the spiro structure, their specific properties and applications may differ. For instance, this compound is particularly noted for its photochromic properties, making it unique among similar compounds .
Biological Activity
2-Oxa-5-azaspiro[3.4]octane oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis, and related research findings.
Chemical Structure and Properties
This compound possesses a unique spirocyclic structure characterized by its bicyclic system. The molecular formula is with a molecular weight of 203.19 g/mol . The compound is notable for its stability under normal conditions and lacks significant hazardous reactions .
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including receptors involved in critical signaling pathways:
- Epidermal Growth Factor Receptor (EGFR) : The compound has been identified as an inhibitor of EGFR, which plays a crucial role in cell proliferation and survival. Inhibition of this receptor may disrupt signaling pathways associated with cancer progression, making it a candidate for anticancer therapies .
- N-Methyl-D-Aspartate (NMDA) Receptor : Similar compounds have shown potential as NMDA receptor antagonists, influencing neural communication and possibly affecting processes such as memory and learning. This suggests that this compound may also modulate glutamatergic signaling pathways.
Biological Activity
Research into the biological activity of this compound reveals several promising applications:
- Anticancer Properties : The compound's ability to inhibit EGFR suggests potential therapeutic applications in cancer treatment. Studies have indicated that derivatives of spirocyclic compounds exhibit significant anticancer activity through similar mechanisms .
- Antimicrobial Activity : There are indications that compounds with similar structures may possess antimicrobial properties, although specific data on this compound remains limited.
Case Studies and Research Findings
A review of recent studies highlights the potential of this compound:
- Synthesis and Biological Evaluation : Research has demonstrated effective synthesis methods involving tandem reactions such as aldol-lactonization, which can yield derivatives with enhanced biological activity.
- In Vitro Studies : Preliminary in vitro studies have shown that compounds related to this compound can effectively reduce cell viability in cancer cell lines, indicating their potential as therapeutic agents .
-
Comparative Analysis : A comparative analysis of similar compounds has been conducted to evaluate their biological effects:
Compound Name Structure Type Unique Properties 1-Oxo-2-oxa-5-azaspiro[3.4]octane Spirocyclic Exhibits different reactivity patterns in synthesis 5-Oxa-2-azaspiro[3.4]octane Spirocyclic Potentially different biological activity 2-Oxa-5-aza-spiro[3.4]octane Spirocyclic May demonstrate distinct photochemical behavior
This table illustrates the diversity among spirocyclic compounds and their respective biological activities.
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.4]octane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZNINEJYPQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NC1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-18-9, 1433363-32-6 | |
Record name | 2-Oxa-5-azaspiro[3.4]octane oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1433363-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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